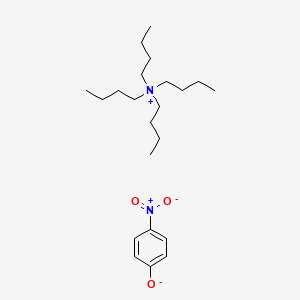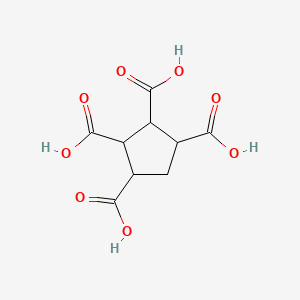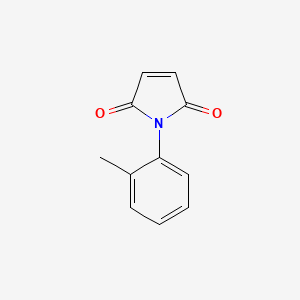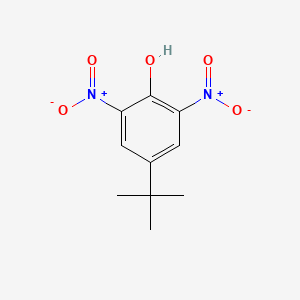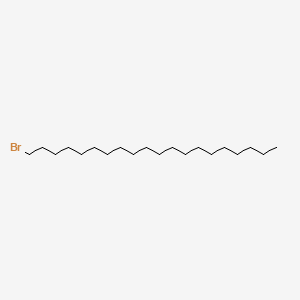
2-Amino-5-sulfobenzoic acid
概要
説明
2-Amino-5-sulfobenzoic acid is a chemical compound with the molecular formula C7H7NO5S and a molecular weight of 217.2 . It is a white or near-white crystalline solid .
Synthesis Analysis
The synthesis of 2-Amino-5-sulfobenzoic acid can be achieved through the reaction of 2-aminobenzoic acid with oleum (fuming sulfuric acid) at 80°C for 2 hours . Another method involves the reaction with fuming sulfuric acid at 0-180°C for 2 hours .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-sulfobenzoic acid contains a total of 21 bonds. There are 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 2 hydroxyl groups, and 1 sulfonic (thio-/dithio-) acid .
Physical And Chemical Properties Analysis
2-Amino-5-sulfobenzoic acid is a solid at room temperature . It has a molecular weight of 217.2 .
科学的研究の応用
Synthesis of Coordination Compounds
2-Amino-5-sulfobenzoic acid (H2asba) can be used in the synthesis of coordination compounds. For instance, it has been used to create a cadmium(II)-organic supramolecular coordination compound . This compound was formed by reacting cadmium(II) nitrate with H2asba in the presence of the auxiliary flexible dipyridylamide ligand . The resulting compound exhibits interesting structural characteristics and has potential applications in the field of materials science .
Construction of Supramolecular Networks
Due to its interesting structural characteristics, H2asba can be used as a building block for the assembly of supramolecular networks . These networks have potential applications in various fields, including materials science, chemistry, and nanotechnology .
Development of Semiconductor Materials
The optical properties of the cadmium(II)-organic supramolecular coordination compound synthesized using H2asba indicate that it may be used as a potential indirect band gap semiconductor material . This could have applications in the electronics industry, particularly in the development of devices such as solar cells and light-emitting diodes (LEDs) .
Research in Crystallography
The unique structural characteristics of H2asba and the compounds it forms make it of interest in the field of crystallography . Studying these structures can provide insights into the properties of the materials and their potential applications .
Use in Chemical Synthesis
H2asba can be used as a reagent in various chemical synthesis processes . Its unique chemical properties make it a valuable tool in the creation of a wide range of compounds .
Safety And Hazards
特性
IUPAC Name |
2-amino-5-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNYPLCGWXFYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026070 | |
| Record name | 5-Sulfoanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-sulfoanthranilic acid is an off-pink powder. (NTP, 1992) | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2-Amino-5-sulfobenzoic acid | |
CAS RN |
3577-63-7 | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Sulfoanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3577-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-5-sulfo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-5-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Sulfoanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-sulphoanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Amino-5-sulfobenzoic acid unique in constructing coordination polymers?
A1: H2asba possesses three functional groups: a carboxylic acid, a sulfonic acid, and an amino group [, ]. These groups can act as both hydrogen bond donors and acceptors, facilitating the formation of extended supramolecular networks. Additionally, these groups can coordinate with metal ions in various modes, further enhancing structural diversity [, , , ].
Q2: Can you provide examples of MOFs constructed using 2-Amino-5-sulfobenzoic acid and their structural features?
A2: Several studies have explored H2asba's coordination capabilities. For instance, a cadmium(II)-organic framework utilizing H2asba and an auxiliary ligand, N,N'-bis[(pyridin-4-yl)methyl]oxamide, forms a threefold polycatenated 0D→2D interpenetrated supramolecular two-dimensional (4,4) layer structure stabilized by intermolecular hydrogen bonding []. In another study, a cobalt(II)-organic framework incorporating H2asba and 1,4-bis[(imidazol-1-yl)methyl]benzene exhibits a 1D→2D interpenetrating network further extended into a 3D supramolecular framework with channels accommodating water molecules [].
Q3: What are the potential applications of MOFs based on 2-Amino-5-sulfobenzoic acid?
A3: Research suggests several promising applications. For instance, the cobalt(II)-organic framework mentioned earlier demonstrates selective adsorption of CO2 over N2 after activation, highlighting its potential for gas separation []. Additionally, this framework displays solvent-dependent fluorescence and serves as a multi-responsive sensor for nitroaromatics in aqueous solutions, showcasing its potential for sensing applications []. Furthermore, a copper(II)-organic framework incorporating H2asba shows promise as a selective and sensitive luminescent sensor for Fe3+ ions and HCO3- anions in specific solvents, suggesting its utility in environmental monitoring [].
Q4: How does the structure of 2-Amino-5-sulfobenzoic acid influence the properties of the resulting MOFs?
A4: The presence and arrangement of the functional groups in H2asba significantly affect the MOF's structure and properties. For instance, the monodentate coordination mode of the asba2- ligand, combined with the conformation of auxiliary ligands, contributes to the unique structural features and properties of the resulting MOFs [].
Q5: Has 2-Amino-5-sulfobenzoic acid been used in any other applications besides MOF synthesis?
A5: While H2asba is primarily investigated for MOF synthesis, a recent study explored its use in preparing a TiO2/carbon composite for photocatalytic degradation of indigo carmine dye. The research demonstrated the successful synthesis of a material with significant surface area and basic properties suitable for dye degradation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




